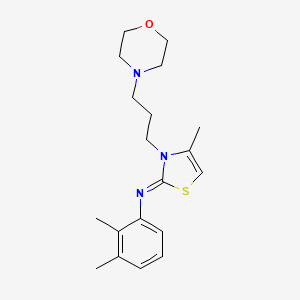

![molecular formula C14H12N4O4S2 B2767622 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide CAS No. 941966-52-5](/img/structure/B2767622.png)

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo[3,2-a]pyrimidines are a class of organic compounds that contain a thiazole ring fused with a pyrimidine ring . They are structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have been synthesized by various methods, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has received considerable attention from both synthetic and medicinal chemists . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines is characterized by a thiazole ring fused with a pyrimidine ring . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines undergo various chemical reactions due to the presence of reactive sites in their structure . For instance, the active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Applications De Recherche Scientifique

Cancer Research

The compound has been identified as a part of a series of novel kinesin spindle protein (KSP) inhibitors, with studies highlighting its role in arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death. This indicates its potential as a clinical candidate for the treatment of cancer due to its excellent biochemical potency and pharmaceutical properties suitable for clinical development (Theoclitou et al., 2011).

Antibacterial and Antifungal Applications

Research on novel heterocyclic compounds containing a sulfonamido moiety has demonstrated potential antibacterial properties, with several compounds showing high activities. This indicates the compound's role in the development of new antibacterial agents, contributing to the fight against microbial diseases (Azab et al., 2013). Furthermore, the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring have shown inhibitory action against bacterial and fungal infections, highlighting the therapeutic potential of thiazole derivatives (Desai et al., 2013).

Herbicide Development

In the realm of agriculture, pyrimidinylthiobenzoates, a category that includes compounds structurally related to N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide, have been explored as acetohydroxyacid synthase (AHAS) inhibitors. These studies focus on the design and synthesis of herbicides targeting AHAS, which catalyzes the first common step in branched-chain amino acid biosynthesis, indicating the compound's utility in developing agricultural chemicals (He et al., 2007).

Neurological Disorder Research

The compound's structure has been implicated in the development of novel metabotropic glutamate receptor 1 (mGluR1) antagonists. Such compounds, including those structurally related to this compound, have demonstrated potent antipsychotic-like effects in several animal models. This highlights the compound's potential for elucidating mGluR1 functions in human and treating neurological disorders (Satoh et al., 2009).

Mécanisme D'action

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit high inhibitory activity against the replication process of tumor cells . They are also known to be glutamate receptor antagonists and acetylcholinesterase inhibitors .

Mode of Action

Thiazolopyrimidines are known to interact with their targets, such as glutamate receptors and acetylcholinesterase, to inhibit their function . This interaction can lead to changes in cellular processes, such as the inhibition of tumor cell replication .

Biochemical Pathways

Given its inhibitory activity against tumor cell replication and its role as a glutamate receptor antagonist and acetylcholinesterase inhibitor , it can be inferred that it may affect pathways related to cell replication, neurotransmission, and cholinergic signaling.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its reported inhibitory activity against tumor cell replication , it could potentially lead to a decrease in tumor growth. As a glutamate receptor antagonist and acetylcholinesterase inhibitor , it could also affect neurotransmission and other neurological processes.

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a synthetically attractive thiazolopyrimidine derivative . It possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This property opens new possibilities for its further modification through reactions with electrophiles .

Cellular Effects

They are also known to be glutamate receptor antagonists and acetylcholinesterase inhibitors .

Molecular Mechanism

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Propriétés

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S2/c1-8-11(13(20)18-6-7-23-14(18)16-8)17-12(19)9-2-4-10(5-3-9)24(15,21)22/h2-7H,1H3,(H,17,19)(H2,15,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNPTBXHHMJAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

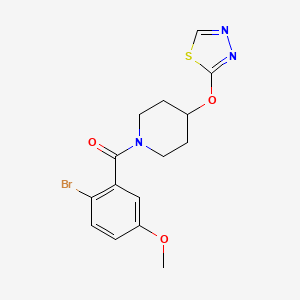

![6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2767540.png)

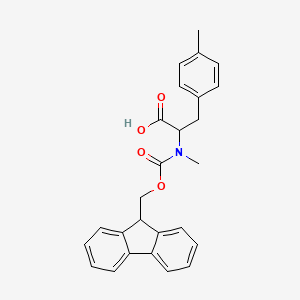

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2767542.png)

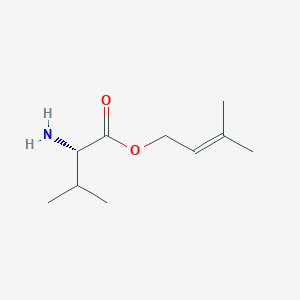

![{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B2767546.png)

![1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2767549.png)

![(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2767551.png)

![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2767557.png)

![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B2767560.png)

![Methyl 3-amino-4,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2767561.png)